N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
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Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a benzamide moiety substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from biomass-derived furfural through catalytic hydrogenation . The next step involves the functionalization of the furan ring to introduce the hydroxyethyl group. This can be achieved through a series of reactions including aldol condensation and hydrogenation-cyclization .
The final step involves the coupling of the functionalized furan derivative with 3,4-difluorobenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,3-dimethylbutanamide
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide is unique due to the presence of both the furan ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-8-5-11(9(2)21-8)14(19)7-18-15(20)10-3-4-12(16)13(17)6-10/h3-6,14,19H,7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOQJWBFWSSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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